molecular formula C9H4Cl2FN3O B037987 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine CAS No. 112748-45-5

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Cat. No. B037987
CAS RN: 112748-45-5
M. Wt: 260.05 g/mol
InChI Key: POKWKMCRFXFTIO-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves reactions that introduce the triazine ring, followed by functionalization of the ring. The specific methods can vary widely depending on the exact structure of the desired compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, with two chlorine atoms and one fluorophenoxy group attached at different positions. The exact structure would depend on the specific locations of these substituents on the ring .


Chemical Reactions Analysis

Triazine compounds can participate in a variety of chemical reactions, often involving the substitution of the groups attached to the ring. The specific reactions that “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the presence and position of the chlorine and fluorophenoxy groups .

Scientific Research Applications

Pharmaceutical Applications: Modulation of Sodium Channels

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine: has been identified as a potential modulator of sodium channels . Sodium channels play a crucial role in the transmission of electrical signals in excitable cells, such as neurons and muscle cells. Modulating these channels can have therapeutic implications in treating disorders like chronic pain, epilepsy, and cardiac arrhythmias. The compound’s ability to influence these channels could lead to the development of new pain medications, particularly for neuropathic pain which is a challenging condition to manage.

Agricultural Applications: Potential Herbicide or Pesticide

While specific data on the use of this compound in agriculture is limited, triazine derivatives are commonly used as herbicides and pesticides . Their mechanism typically involves disrupting photosynthesis in plants or acting on the nervous systems of pests. Given the structural similarity, 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine could be explored for its efficacy and selectivity in controlling unwanted plant growth or pest infestations in agricultural settings.

Materials Science Applications: Synthesis of Advanced Materials

Triazine derivatives are known for their thermal stability and electronic properties, making them suitable for creating advanced materials . 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine could be utilized in the synthesis of polymers, coatings, or electronic devices that require specific conductivity or insulation characteristics. Its incorporation into materials could enhance durability, efficiency, or other desired properties.

Chemical Synthesis Applications: Building Block for Complex Molecules

In chemical synthesis, 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine can serve as a versatile building block for constructing more complex molecules . Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide range of compounds with potential applications in medicinal chemistry, organic electronics, and other specialized fields.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine”, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on “2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its behavior under various conditions, and testing its effects in biological systems .

properties

IUPAC Name

2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKWKMCRFXFTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382301
Record name 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

CAS RN

112748-45-5
Record name 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE
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